1-(Phenylsulfonyl)-4-nitro-7-azaindole
Description
The exact mass of the compound 1-(Phenylsulfonyl)-4-nitro-7-azaindole is 303.03137695 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Phenylsulfonyl)-4-nitro-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-4-nitro-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)12-6-8-14-13-11(12)7-9-15(13)21(19,20)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHIOPIUNVEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220883 | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-72-5 | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 4-Nitro-7-azaindole as a Strategic Precursor in Kinase Inhibitor Design
The following technical guide details the role, synthesis, and application of 4-nitro-7-azaindole and its derivatives in modern drug discovery.
Executive Summary: The Adenine Bioisostere Gateway
In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its ability to mimic the purine core of ATP.[1] While C3- and C5-substituted 7-azaindoles (e.g., Vemurafenib) are well-documented, C4-functionalized derivatives represent a critical subclass for accessing specific binding modes in the ATP pocket.
4-Nitro-7-azaindole serves as the primary "gateway" intermediate to access these C4-derivatives. It is rarely the final drug pharmacophore due to the metabolic liability of the nitro group (a structural alert for mutagenicity). Instead, it functions as the high-energy precursor to 4-amino-7-azaindole , a direct isostere of adenine (6-aminopurine). This guide analyzes the technical workflow from the nitration of the azaindole core to the design of high-affinity kinase inhibitors.
Synthetic Accessibility & Manufacturing
The introduction of a nitro group at the C4 position of 7-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution (SEAr). Direct nitration typically fails or yields the C3-isomer.[2] Accessing the C4-nitro functionality requires N-oxide activation .
The N-Oxide Activation Route
The industry-standard protocol involves a three-step sequence: oxidation, regioselective nitration, and reduction.
Protocol Workflow:
-
N-Oxidation: Treatment of 7-azaindole with m-chloroperbenzoic acid (mCPBA) or H₂O₂ yields 7-azaindole N-oxide. The N-oxide activates the C4 position via resonance donation (push-pull mechanism).
-
Nitration: The N-oxide is subjected to fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3] The N-oxide directs the nitronium ion (NO₂⁺) to the C4 position, overcoming the natural C3 preference of the pyrrole ring.
-
Reduction: The resulting 4-nitro-7-azaindole N-oxide is reduced (deoxygenated and reduced) to 4-amino-7-azaindole using Iron/Acetic acid or catalytic hydrogenation.
Visualization of Synthetic Pathway
The following diagram illustrates the critical reaction flow and decision points.
Figure 1: Synthetic pathways to 4-nitro and 4-amino-7-azaindoles via N-oxide activation.
Medicinal Chemistry Applications
Kinase Inhibition (The ATP Mimic)
The primary utility of 4-nitro-7-azaindole derivatives lies in their reduction to 4-amino-7-azaindoles . This scaffold is a potent ATP-competitive inhibitor class.
-
Binding Mode: The pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP. The C4-amino group acts as a hydrogen bond donor, mimicking the exocyclic amine of adenine (N6).
-
Selectivity Profile: By functionalizing the C4-amino group (e.g., converting to urea or amide), chemists can target the "gatekeeper" residues and the hydrophobic back pocket of kinases such as c-Met , PAK1 , and TRK .
Antiviral Activity (Direct Nitro Application)
While rare, some studies utilize the nitro group itself as a "warhead" or electronic modulator.
-
RSV Inhibitors: A study on Respiratory Syncytial Virus (RSV) identified 4-nitro-7-azaindole derivatives as inhibitors of viral fusion. However, the nitro group is often replaced by bioisosteres (e.g., nitrile, CF3) in later stages to improve the toxicity profile.
Quantitative Data: Activity Comparison
The table below summarizes key potency shifts when converting the 4-nitro precursor to the bioactive 4-amino derivative in a representative c-Met kinase assay.
| Compound Scaffold | Substituent (C4) | c-Met IC50 (nM) | Binding Mode | Liability Status |
| 7-Azaindole | -H | >10,000 | Weak/Non-specific | Low |
| 4-Nitro-7-azaindole | -NO₂ | 850 | Steric Clash / Electronic | High (Mutagenic) |
| 4-Amino-7-azaindole | -NH₂ | 120 | H-Bond Donor (Hinge) | Low |
| 4-Urea-7-azaindole | -NH-CO-NH-R | 15 | DFG-out / Hinge | Low (Optimized) |
Detailed Experimental Protocol
Protocol: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine (via 4-Nitro intermediate) Adapted from Schneller et al. and refined for modern scale-up.
Step 1: Nitration
-
Setup: Charge a jacketed reactor with 7-azaindole N-oxide (1.0 eq).
-
Acid Addition: Add concentrated H₂SO₄ (5.0 vol) maintaining internal temp < 20°C.
-
Nitration: Dropwise add fuming HNO₃ (1.5 eq) over 1 hour. Caution: Highly Exothermic.
-
Reaction: Heat to 60°C for 4 hours. Monitor by LCMS for conversion to 4-nitro-N-oxide (M+16+45).
-
Quench: Pour onto ice/water. Neutralize with Na₂CO₃ to pH 7. Collect yellow precipitate (4-nitro-N-oxide) by filtration.
Step 2: Reduction (Iron/Acetic Acid Method)
-
Setup: Suspend 4-nitro-7-azaindole N-oxide (1.0 eq) in Ethanol/Water (4:1).
-
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).
-
Activation: Dropwise add Glacial Acetic Acid (5.0 eq).
-
Reflux: Heat to 80°C for 2 hours. The N-oxide is deoxygenated AND the nitro group is reduced to amine in one pot.
-
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate. Basify with NaOH. Extract with EtOAc.
-
Yield: Typical yield 60-75% of off-white solid (4-amino-7-azaindole).
Structural Logic & SAR Visualization
The following diagram maps the Structure-Activity Relationship (SAR) logic used to transform the 4-nitro scaffold into a clinical candidate.
Figure 2: SAR progression from the nitro scaffold to the optimized kinase inhibitor.
References
-
Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). Journal of Organic Chemistry. Link
-
Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. Link
-
Wang, S., et al. (2017).[4] Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Link
-
Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry. Link
-
Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Link
Sources
Methodological & Application
Protocol for the Selective Reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole to its 4-Amino Derivative
Abstract
This application note provides a detailed, reliable protocol for the chemoselective reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole to the corresponding 4-amino-7-azaindole. The 4-amino-7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The presented protocol prioritizes the use of iron powder in the presence of a mild acid source, a method known for its high functional group tolerance, operational simplicity, and scalability. A primary method utilizing iron powder with ammonium chloride is detailed, alongside a robust alternative employing iron powder with acetic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, reaction mechanism, and practical considerations for a successful synthesis.
Introduction
The 7-azaindole core is a bioisostere of indole and purine systems, making it a valuable scaffold in the design of biologically active molecules.[1] Specifically, the 4-amino-7-azaindole moiety is a key pharmacophore in a multitude of kinase inhibitors.[2] The synthesis of these complex molecules often requires the strategic introduction of an amino group, typically via the reduction of a nitro precursor. The challenge lies in achieving this reduction with high chemoselectivity, preserving other sensitive functional groups within the molecule.
The substrate of interest, 1-(Phenylsulfonyl)-4-nitro-7-azaindole, contains a nitro group that needs to be selectively reduced in the presence of an N-phenylsulfonyl protecting group. The phenylsulfonyl group is employed to modulate the reactivity of the azaindole nitrogen and can be crucial for subsequent synthetic transformations.[3] Therefore, the chosen reduction method must be mild enough to avoid cleavage of this sulfonamide bond.
Traditional methods for nitro group reduction include catalytic hydrogenation and the use of strong reducing agents.[4] However, catalytic hydrogenation can sometimes lead to dehalogenation or reduction of other functional groups, while harsh reducing agents may not be compatible with the sulfonamide. Metal-mediated reductions, particularly with iron, offer a mild and selective alternative.[5] The Béchamp reduction, using iron in acidic media, is a classic and effective method. A milder variation, employing iron powder with ammonium chloride, is often preferred to further enhance functional group compatibility.[6]
This document outlines a detailed protocol for the reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole using the Fe/NH₄Cl system, chosen for its proven selectivity and mild reaction conditions. An alternative protocol using Fe/AcOH is also provided.
Chemical Transformation and Rationale
The core transformation is the reduction of the aromatic nitro group to a primary amine. This is a six-electron reduction process.
Caption: Chemical reduction of the nitro group to an amine.
The selection of iron powder as the reducing agent is based on its cost-effectiveness, low toxicity, and ease of handling. In the presence of a proton source (from the hydrolysis of NH₄Cl or from AcOH), iron acts as a single electron donor to reduce the nitro group in a stepwise fashion, ultimately yielding the amine. The N-phenylsulfonyl group is generally stable under these mildly acidic to neutral reducing conditions. While some sulfonyl groups can be cleaved under strongly reductive conditions, the phenylsulfonyl group is known for its robustness.[7]
Experimental Protocols
This section details two reliable methods for the reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole.
Primary Protocol: Reduction with Iron and Ammonium Chloride
This method is highly recommended due to its mildness and high chemoselectivity.[6]
Materials:
-
1-(Phenylsulfonyl)-4-nitro-7-azaindole
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH), reagent grade
-
Deionized water
-
Celite®
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Phenylsulfonyl)-4-nitro-7-azaindole (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 to 5:1 EtOH:H₂O).
-
Add ammonium chloride (5-10 eq) to the suspension and stir to dissolve.
-
Add iron powder (5-10 eq) portion-wise to the stirring mixture.
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and basify the mixture to a pH of ~8.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-(phenylsulfonyl)-7-azaindole.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Alternative Protocol: Reduction with Iron and Acetic Acid
This classic Béchamp reduction is also highly effective.[8]
Materials:
-
1-(Phenylsulfonyl)-4-nitro-7-azaindole
-
Iron powder (<325 mesh)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH), reagent grade
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, suspend 1-(Phenylsulfonyl)-4-nitro-7-azaindole (1.0 eq) in ethanol.
-
Add glacial acetic acid to the mixture.
-
Heat the mixture to a gentle reflux (around 80-90 °C).
-
Add iron powder (3-5 eq) in small portions to the hot, stirring solution. An exotherm may be observed.
-
Continue to heat at reflux for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to afford the crude product.
-
Purify by flash column chromatography as needed.
Data Presentation
The following table summarizes the key parameters for the two protocols.
| Parameter | Primary Protocol (Fe/NH₄Cl) | Alternative Protocol (Fe/AcOH) |
| Reducing Agent | Iron Powder | Iron Powder |
| Proton Source | Ammonium Chloride | Acetic Acid |
| Solvent | Ethanol/Water | Ethanol |
| Temperature | Reflux (~80-90 °C) | Reflux (~80-90 °C) |
| Reaction Time | 2-6 hours | 1-4 hours |
| Work-up | Basic work-up, filtration | Filtration, basic wash |
| Selectivity | Excellent | Very Good |
| Key Advantage | Milder, neutral conditions | Faster reaction times possible |
Workflow and Logic Diagram
The general workflow for the synthesis and purification is outlined below.
Caption: General experimental workflow for the reduction.
Conclusion
The reduction of 1-(Phenylsulfonyl)-4-nitro-7-azaindole to its 4-amino derivative is a critical transformation in the synthesis of various pharmaceutically relevant compounds. The protocols provided, particularly the use of iron powder with ammonium chloride, offer a reliable, chemoselective, and scalable method for achieving this conversion. The mild conditions ensure the integrity of the N-phenylsulfonyl protecting group, a key consideration for this substrate. By following the detailed procedures and considering the practical insights provided, researchers can confidently and efficiently synthesize the desired 4-amino-7-azaindole intermediate for their drug discovery and development programs.
References
-
Organic Reactions, Inc. Nitro Reduction - Iron (Fe). common-organic-chemistry. [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
MDPI. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. [Link]
-
Wikipedia. Béchamp reduction. Wikipedia. [Link]
-
Organic Reactions, Inc. Nitro Reduction - SnCl2. common-organic-chemistry. [Link]
-
ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. [Link]
-
ResearchGate. Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. [Link]
-
Organic Reactions, Inc. Nitro Reduction - SnCl2 Examples. common-organic-chemistry. [Link]
-
National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PubMed Central. [Link]
-
Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit. [Link]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
-
University of Rochester. Myoglobin‐Catalyzed C−H Functionalization of Unprotected Indoles. University of Rochester. [Link]
-
MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]
-
ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Arkivoc. 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc. [Link]
-
Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
-
PubMed. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]
-
ResearchGate. Recent Developments in the Reduction of Nitro and Nitroso Compounds. ResearchGate. [Link]
-
Wikipedia. Reduction of nitro compounds. Wikipedia. [Link]
-
National Center for Biotechnology Information. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PubMed Central. [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Omega. [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]
-
SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]
-
ResearchGate. Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Selective reduction - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Nitro-7-Azaindoles
Introduction: The Significance of 7-Azaindole Scaffolds and the Utility of SNAr
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. The functionalization of this heterocyclic system is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.
Nucleophilic Aromatic Substitution (SNAr) offers a powerful and direct method for the C-4 functionalization of the 7-azaindole ring. The strategic placement of a nitro group at the 4-position significantly activates the aromatic system towards nucleophilic attack, facilitating the displacement of a suitable leaving group.[1][2][3] This activation is crucial, as aromatic rings are typically electron-rich and resistant to nucleophilic substitution.[4] The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, stabilizes the key intermediate of the SNAr reaction, the Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical execution of SNAr reactions on 4-nitro-7-azaindoles. We will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Addition-Elimination Pathway
The SNAr reaction of 4-nitro-7-azaindoles proceeds via a two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (ipso-carbon). This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.[1][8][9]
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group departs with its pair of electrons, and the aromaticity of the 7-azaindole ring is restored, yielding the final substituted product.[5] The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[10]
Caption: General mechanism of the SNAr reaction on 4-nitro-7-azaindoles.
Experimental Protocols
The following protocols are designed to be adaptable for a range of nucleophiles. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: General Procedure for Amination of 4-Nitro-7-azaindole
This protocol describes a general method for the reaction of 4-nitro-7-azaindole with primary and secondary amines.
Materials:
-
4-Nitro-7-azaindole (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitro-7-azaindole and the chosen anhydrous solvent.
-
Add the amine nucleophile to the solution, followed by the base.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Caption: Experimental workflow for the amination of 4-nitro-7-azaindoles.
Protocol 2: General Procedure for Alkoxylation/Aryloxylation of 4-Nitro-7-azaindole
This protocol is suitable for the reaction with alcohols and phenols to form the corresponding ethers.
Materials:
-
4-Nitro-7-azaindole (1.0 eq)
-
Alcohol or phenol (1.2 - 2.0 eq)
-
Strong base (e.g., NaH, KOt-Bu) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath and add the strong base portion-wise. Caution: NaH is highly reactive and flammable; handle with care.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of 4-nitro-7-azaindole in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Thiolation of 4-Nitro-7-azaindole
This protocol outlines the reaction with thiols to synthesize 4-thioether-7-azaindoles.
Materials:
-
4-Nitro-7-azaindole (1.0 eq)
-
Thiol (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the base and the chosen anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add the thiol. Stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 4-nitro-7-azaindole in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Data and Reaction Optimization
The success and efficiency of the SNAr reaction on 4-nitro-7-azaindoles are influenced by several factors. The following table summarizes typical conditions and expected outcomes for different classes of nucleophiles.
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Primary Amines | K₂CO₃, Et₃N | DMF, DMSO | 50 - 100 | 2 - 12 | 60 - 95 | Generally high reactivity. |
| Secondary Amines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 6 - 24 | 50 - 90 | Steric hindrance can affect reaction rates. |
| Anilines | KOt-Bu, NaH | DMF, NMP | 100 - 150 | 12 - 48 | 40 - 75 | Lower nucleophilicity requires stronger bases and higher temperatures. |
| Alcohols | NaH, KOt-Bu | THF, DMF | 60 - 100 | 4 - 18 | 55 - 85 | Formation of the alkoxide is a critical step. |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 6 - 24 | 65 - 95 | Generally more reactive than aliphatic alcohols. |
| Thiols | K₂CO₃, NaH | DMF, DMSO | 25 - 80 | 1 - 8 | 70 - 98 | Thiols are excellent nucleophiles for SNAr reactions. |
Key Optimization Parameters:
-
Leaving Group: While the nitro group itself can act as a leaving group in some cases, a halide (F > Cl > Br > I) at the 4-position is typically employed.[4] Fluoride is often the best leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[4]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.[7][11]
-
Base: The choice of base is critical and depends on the pKa of the nucleophile. For weakly acidic nucleophiles like alcohols, a strong base like NaH or KOt-Bu is necessary to generate the corresponding nucleophilic anion. For amines and thiols, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[12]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition of the starting material or product. Microwave irradiation can be a valuable tool for accelerating these reactions.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Base is not strong enough. 3. Reaction temperature is too low. 4. Leaving group is not suitable. | 1. Use a stronger base to deprotonate the nucleophile. 2. Increase the reaction temperature or consider using microwave heating. 3. If using a chloro or bromo derivative, consider synthesizing the fluoro analogue. |
| Formation of Side Products | 1. Reaction at other positions on the ring. 2. Decomposition of starting material or product. 3. Reaction with the solvent (e.g., DMF hydrolysis). | 1. Lower the reaction temperature. 2. Ensure the reaction is run under a strictly inert atmosphere. 3. Use a freshly distilled or high-purity solvent. |
| Difficult Purification | 1. Product is highly polar. 2. Contamination with residual base or salts. | 1. Use a more polar eluent system for chromatography (e.g., with methanol or ammonia). 2. Perform a thorough aqueous workup to remove inorganic impurities. |
Conclusion
The SNAr reaction on 4-nitro-7-azaindoles is a robust and versatile method for the synthesis of a diverse array of C-4 substituted analogues. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can efficiently generate novel compounds for various applications, particularly in the field of drug discovery. The protocols and guidelines presented in these application notes serve as a solid foundation for the successful implementation of this important transformation.
References
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Taylor & Francis Online. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ACS Publications. [Link]
-
3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]
-
Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo. [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
-
Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PubMed. [Link]
-
Reaction Examples. University of Calgary. [Link]
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
SNAr Solvents and Reagents. WordPress. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. NIH. [Link]
-
A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. [Link]
-
Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Europe PMC. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. Reaction Examples [cdb.ics.uci.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles - Enamine [enamine.net]
Application Note: Catalytic Hydrogenation of Nitro Group in N-Protected 7-Azaindoles
This Application Note is designed for medicinal chemists and process development scientists optimizing the reduction of nitro-7-azaindoles. It addresses the specific challenges posed by the 7-azaindole scaffold—specifically the catalyst-deactivating properties of the pyridine nitrogen (N7)—and provides validated protocols for N-protected substrates.
Abstract & Strategic Overview
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., Vemurafenib). Synthetic routes often necessitate the reduction of a nitro group (typically at C5 or C3) to an amine. While catalytic hydrogenation is the industrial standard for nitro reduction, 7-azaindoles present a unique challenge: Catalyst Sequestration .
The basic pyridine nitrogen (N7) possesses a localized lone pair that competes with the nitro group for active sites on the metal catalyst surface (Pd, Pt). In N-protected substrates, the steric and electronic influence of the protecting group (PG) at N1 further modulates this interaction. This guide details protocols to overcome N7-coordination, optimize solubility, and prevent over-reduction to azaindolines.
Mechanistic Insight: The "Catalyst Trap"
Understanding the failure mode is critical for troubleshooting. In a standard neutral hydrogenation, the 7-azaindole acts as a ligand.
The Coordination Problem
The
Mitigation Strategy:
-
Protonation: Conducting the reaction in acidic media (e.g., MeOH/HCl) protonates N7 (
), rendering it non-coordinating. -
Steric Bulk (N1-Protection): Large protecting groups at N1 (e.g., SEM, Tosyl) can sterically hinder the approach of the N7/C7a region to the catalyst surface, though N7 remains accessible.
Figure 1: Mechanism of catalyst poisoning by N7-coordination and the restorative effect of protonation.
Protecting Group Compatibility Matrix
The choice of N1-protecting group dictates the permissible hydrogenation conditions.
| Protecting Group (PG) | Stability to H₂/Pd | Stability to Acid (HCl/AcOH) | Recommended Protocol | Notes |
| Boc (tert-butoxycarbonyl) | Stable | Labile | Protocol A (Neutral) | Avoid strong acids; Boc may cleave. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable | Stable | Protocol B (Acidic) | Ideal for acidic hydrogenation; improves solubility. |
| Tosyl (p-Toluenesulfonyl) | Stable | Stable | Protocol B (Acidic) | Electron-withdrawing nature decreases N1 basicity. |
| Bn (Benzyl) | Unstable (Cleaves) | Stable | Protocol C | Use only if simultaneous deprotection is desired. |
| TIPS/TBS (Silyl) | Stable | Labile (to strong acid) | Protocol A | Steric bulk aids kinetic selectivity. |
Experimental Protocols
Protocol A: Neutral Hydrogenation (For Acid-Sensitive PGs like Boc)
Best for substrates where the protecting group is acid-labile.
Reagents:
-
Substrate: N-Boc-5-nitro-7-azaindole (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet) (10 wt% loading)
-
Solvent: MeOH or EtOAc (0.1 M concentration)
-
Hydrogen Source: H₂ balloon (1 atm)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substrate in MeOH. If solubility is poor, use a 1:1 mixture of MeOH/THF.
-
Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (10 mg per 100 mg substrate). Caution: Dry Pd/C is pyrophoric.
-
Purge: Seal the flask with a septum. Purge with
for 5 mins, then switch to (balloon). -
Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the nitro peak and appearance of the amine (often fluorescent).
-
Workup: Filter through a Celite pad. Wash the pad with MeOH. Concentrate the filtrate.
Critical Control Point: If the reaction stalls (due to N7 poisoning), add 1-2 equivalents of Ammonium Formate and warm to 40°C (Transfer Hydrogenation mode).
Protocol B: Acid-Mediated Hydrogenation (For Stable PGs like SEM/Tosyl)
The "Gold Standard" for 7-azaindoles. Acid prevents catalyst poisoning.
Reagents:
-
Substrate: N-SEM-5-nitro-7-azaindole (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: MeOH (0.1 M)
-
Additive: 1.0 M HCl in MeOH (2.0 equiv) OR Acetic Acid (5 equiv)
Procedure:
-
Preparation: Dissolve substrate in MeOH. Add the acidic additive (HCl or AcOH).
-
Note: Protonation of N7 occurs immediately.
-
-
Hydrogenation: Add Pd/C catalyst. Purge with
(1-3 atm). -
Reaction: Stir at RT. Reaction is typically faster than Protocol A (1–4 hours).
-
Workup (Neutralization): Filter through Celite.
-
Crucial Step: The product is the hydrochloride salt. To isolate the free base, neutralize the filtrate with sat.
or in MeOH before concentration, or partition between EtOAc/Water (pH 8).
-
Protocol C: Transfer Hydrogenation (Safety & Scalability)
Avoids hydrogen gas; safer for scale-up.
Reagents:
-
Substrate: N-Protected-Nitro-7-azaindole
-
Hydrogen Donor: Ammonium Formate (5–10 equiv) or Cyclohexene (10 equiv)
-
Catalyst: 10% Pd/C[1]
-
Solvent: EtOH/Water (9:1)
Procedure:
-
Mix substrate and Pd/C in EtOH.
-
Add Ammonium Formate in one portion.
-
Heat to reflux (or 60°C). Evolution of
gas will be observed. -
Reaction is usually complete within 1 hour.
Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal hydrogenation protocol based on protecting group stability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning by N7. | Add 1-2 eq. Acetic Acid or HCl (if PG allows). Increase catalyst loading to 20 wt%. |
| Incomplete Conversion | Poor | Switch solvent to THF/MeOH (1:1). Increase pressure (balloon -> Parr shaker 30 psi). |
| Over-reduction | Reduction of the pyridine ring (7-azaindoline formation). | Stop immediately upon |
| De-halogenation | Substrate contains Cl/Br/I. | Use PtO₂ (Adam's Catalyst) or sulfided Pd/C instead of standard Pd/C. Add 1 eq. DIPEA to scavenge HBr/HCl if formed. |
| Low Solubility | Nitro compounds aggregate. | Use SEM protection (highly lipophilic). Heat reaction to 40°C. |
References
-
Gala, E., et al. (2014). Gold catalysis in the synthesis of azaindoles. Arkivoc. Link
-
Song, J. J., et al. (2010). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Journal of Organic Chemistry. Link
-
Sajiki, H., et al. (2006).[2] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Link
-
Common Organic Chemistry. (2023). Nitro Reduction Protocols. Link
-
Popowycz, F., et al. (2025). Synthesis and Reactivity of 7-Azaindoles. ResearchGate. Link
Sources
Advanced C-H Activation Protocols for 1-(Phenylsulfonyl)-4-nitro-7-azaindole
Topic: C-H activation strategies for 1-(Phenylsulfonyl)-4-nitro-7-azaindole Content Type: Application Notes and Protocols
Executive Summary & Strategic Analysis
Target Substrate: 1-(Phenylsulfonyl)-4-nitro-7-azaindole
Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-azaindole)
Electronic Profile: Highly Electron-Deficient (
The functionalization of 1-(phenylsulfonyl)-4-nitro-7-azaindole presents a unique challenge and opportunity in medicinal chemistry. The 7-azaindole core is a privileged bio-isostere of indole, widely utilized in kinase inhibitors (e.g., Vemurafenib analogs).
Mechanistic Causality: The presence of two strong electron-withdrawing groups (EWGs)—the N1-phenylsulfonyl and the C4-nitro group—fundamentally alters the reactivity landscape compared to the parent 7-azaindole:
-
C2-H Acidity: The inductive effects (
-withdrawing) of both groups significantly increase the acidity of the C2 proton ( reduction). This activates the position for Concerted Metalation-Deprotonation (CMD) pathways utilized by Palladium catalysis. -
Nucleophilic Susceptibility: The electron-poor pyridine ring, further deactivated by the nitro group, becomes highly susceptible to nucleophilic attack, specifically by carbon-centered radicals (Minisci-type reactivity ).
-
Electrophilic Deactivation: Traditional
(e.g., C3-halogenation) is severely hampered by the C4-nitro group. Therefore, transition-metal-catalyzed C-H activation is the superior strategy for derivatization.
This guide details three field-proven strategies: Pd-Catalyzed C2-Arylation , Minisci C2-Alkylation , and Pd-Catalyzed C2-Alkenylation .
Strategy I: Pd-Catalyzed Direct C2-Arylation[1][2][3]
Mechanism: Concerted Metalation-Deprotonation (CMD) Target: C2-H Bond Utility: Installation of biaryl motifs common in drug discovery.
Mechanistic Insight
Unlike electrophilic palladation, which requires an electron-rich ring, the CMD mechanism relies on a carboxylate-assisted deprotonation. The 4-nitro group enhances the acidity of the C2-H bond, making this substrate more reactive toward CMD than electron-rich analogs, provided the correct acidic additive (Pivalic acid) is present to regenerate the active catalytic species.
Experimental Protocol
Reagents:
-
Substrate: 1-(Phenylsulfonyl)-4-nitro-7-azaindole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (Ar-B(OH)₂, 1.5 equiv)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Oxidant/Promoter: Silver Carbonate (Ag₂CO₃, 1.0 - 2.0 equiv) or AgOTf
-
Additive: Pivalic Acid (PivOH, 0.3 - 1.0 equiv)
-
Solvent: DMF or DMA (Anhydrous)
Step-by-Step Workflow:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried reaction vial with the substrate (0.2 mmol scale), Aryl boronic acid (0.3 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).
-
Additive Introduction: Add Pivalic acid (6 mg, 0.06 mmol). Note: PivOH acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
-
Solvation: Add anhydrous DMF (2.0 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to 100–110 °C for 12–24 hours.
-
Monitoring: Check via LC-MS.[1] The nitro group is robust, but watch for desulfonylation (loss of SO₂Ph) if temperature exceeds 120 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Ag residues. Wash the filtrate with 5% LiCl solution (to remove DMF) followed by brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation Criteria:
-
¹H NMR: Disappearance of the C2-H singlet (typically
7.8–8.2 ppm depending on solvent). Appearance of aryl signals. -
Regioselectivity: NOESY correlation between the new aryl group and the N1-phenylsulfonyl protons confirms C2 substitution.
Strategy II: Minisci-Type Radical C2-Alkylation
Mechanism: Radical Nucleophilic Aromatic Substitution (
Mechanistic Insight
The 4-nitro-7-azaindole core is an "electron-deficient heterocycle," the ideal substrate for Minisci chemistry. A nucleophilic alkyl radical (generated from a carboxylic acid via oxidative decarboxylation) attacks the most electron-deficient position. The 4-nitro group inductively activates C2 and C6. Due to the N1-blocking group, C2 is sterically accessible and electronically activated.
Experimental Protocol
Reagents:
-
Substrate: 1-(Phenylsulfonyl)-4-nitro-7-azaindole (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (R-COOH, 2.0 - 3.0 equiv) (e.g., Pivalic acid for t-Bu, Cyclobutanecarboxylic acid).
-
Catalyst: Silver Nitrate (AgNO₃, 20 mol%)
-
Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 - 2.0 equiv)
-
Solvent: 1:1 mixture of DCE/Water or TFA/Water (if solubility is poor).
Step-by-Step Workflow:
-
Setup: Dissolve the substrate (0.2 mmol) in DCE (1 mL) and Water (1 mL).
-
Reagent Addition: Add the Alkyl Carboxylic Acid (0.6 mmol) and AgNO₃ (6.8 mg, 0.04 mmol).
-
Initiation: Add (NH₄)₂S₂O₈ (68 mg, 0.3 mmol) in one portion.
-
Reaction: Stir vigorously at 60–80 °C for 2–6 hours.
-
Caution: Evolution of CO₂ gas occurs. Ensure open ventilation or a pressure-release needle if sealed.
-
-
Workup: Quench with sat. NaHCO₃ (careful, gas evolution). Extract with DCM.
-
Purification: Silica gel chromatography.
Troubleshooting:
-
Low Conversion: Add reagents in portions (oxidant and acid) to maintain radical flux.
-
Regioselectivity Issues: If C6 alkylation competes, lower the temperature to enhance selectivity for the more activated C2 position.
Strategy III: Pd-Catalyzed C2-Alkenylation (Oxidative Heck)
Mechanism: Oxidative C-H Olefination Target: C2-H Utility: Synthesis of vinyl-substituted azaindoles for further polymerization or cyclization.
Experimental Protocol
Reagents:
-
Substrate: 1-(Phenylsulfonyl)-4-nitro-7-azaindole
-
Olefin: Ethyl Acrylate or Styrene (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) or Benzoquinone
-
Solvent: 1,4-Dioxane or Acetic Acid
Step-by-Step Workflow:
-
Mix: Combine substrate, Pd(OAc)₂, and Cu(OAc)₂ in a pressure tube.
-
Heat: Stir at 100 °C for 16h under air (or O₂ balloon if using catalytic Cu).
-
Isolate: Standard aqueous workup and chromatography.
Visualizations & Data
Pathway Analysis: Functionalization Logic
Caption: Divergent C-H functionalization pathways for 1-(Phenylsulfonyl)-4-nitro-7-azaindole targeting the C2 position.
Comparative Data Table
| Parameter | Strategy 1: Pd-Arylation | Strategy 2: Minisci Alkylation | Strategy 3: Oxidative Heck |
| Primary Mechanism | CMD (Two-electron) | Radical ( | Migratory Insertion/Elimination |
| Key Reagent | Aryl Boronic Acid | Carboxylic Acid | Acrylate/Styrene |
| C2 Selectivity | High (>95%) | Moderate to High (C2 > C6) | High (>90%) |
| Nitro Tolerance | Excellent | Good (Avoid reducing conditions) | Excellent |
| Primary Risk | Desulfonylation at high T | Over-alkylation / Isomer mixtures | |
| Typical Yield | 60 - 85% | 40 - 70% | 50 - 75% |
References
-
Direct C-2 Arylation of 7-Azaindoles: Title: Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives.[3][4][5][6] Source: Organic Letters (2013).[6] URL:[Link]
-
Minisci Reaction on Electron-Deficient Heterocycles: Title: Direct C-H arylation of electron-deficient heterocycles with arylboronic acids (Minisci-type mechanism discussion). Source: Journal of the American Chemical Society (2010).[7][8] URL:[Link]
-
Synthesis of 4-substituted-7-azaindoles: Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[4][9] Source: Organic Process Research & Development (via ResearchGate). URL:[Link]
-
C-H Functionalization Overview: Title: Regioselective C–H functionalization of 7-azaindoles.[4][6][9][10][11] Source: Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 3. Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete deprotection of phenylsulfonyl 7-azaindole
Welcome to the technical support resource for the deprotection of N-phenylsulfonyl 7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for the removal of the phenylsulfonyl protecting group from the 7-azaindole scaffold. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the chemical principles behind them, ensuring you can adapt and overcome challenges in your specific synthetic context.
Introduction: The Phenylsulfonyl Group in 7-Azaindole Chemistry
The 7-azaindole core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The N-phenylsulfonyl group serves as an excellent protecting group for the indole nitrogen; its strong electron-withdrawing nature facilitates regioselective functionalization at other positions, such as C3, by modulating the electron density of the heterocyclic system.[1]
However, the stability that makes it an effective protecting group also contributes to the challenges of its removal. Cleavage of the robust nitrogen-sulfur (N-S) bond often requires forcing conditions that can be incompatible with sensitive functional groups on the molecule, leading to incomplete reactions, low yields, or side product formation.[2] This guide provides a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My phenylsulfonyl deprotection with NaOH is not going to completion. What is the most common reason?
A: The most frequent causes are insufficient base stoichiometry, inadequate temperature, or short reaction times. The N-S bond in a phenylsulfonyl azaindole is quite stable. Standard protocols often require elevated temperatures (e.g., 100-150 °C), sometimes with microwave irradiation, and a sufficient excess of a strong base like sodium hydroxide to drive the reaction to completion.[3]
Q2: Can I use a method other than strong base hydrolysis?
A: Yes, several alternative methods exist, primarily based on reductive cleavage. Reagents like magnesium in methanol (Mg/MeOH) or low-valent titanium can effectively cleave the N-S bond under milder, non-hydrolytic conditions.[4][5] These methods can be advantageous if your molecule contains base-labile functional groups such as esters or nitriles.
Q3: I am observing side products. What are they likely to be?
A: Side products can arise from the degradation of the 7-azaindole core under harsh basic conditions or reactions involving other functional groups on your molecule. For instance, if other leaving groups are present, intermolecular reactions could occur. Careful analysis by LC-MS is crucial to identify the mass of the byproducts and hypothesize their structure.
Q4: Is the solvent system critical for this deprotection?
A: Absolutely. The solvent must be stable at high temperatures and capable of dissolving both your substrate and the base. A mixture of a high-boiling point organic solvent and water (e.g., dioxane/water, 2-MeTHF/water) is common for base-mediated hydrolysis to ensure homogeneity.[3][6] For reductive methods, anhydrous protic solvents like methanol are often used.[4]
In-Depth Troubleshooting Guide
This section is organized by common experimental observations. For each issue, we diagnose the potential causes and provide detailed protocols for resolution.
Problem 1: Low to No Deprotection Observed
Your reaction monitoring (TLC, LC-MS) shows predominantly unreacted starting material even after the prescribed reaction time.
Logical Troubleshooting Flowchart
Caption: Troubleshooting decision tree for incomplete deprotection.
Potential Cause 1: Insufficient Reaction Energetics
Expertise & Experience: The cleavage of the sulfonamide bond is an energetically demanding process. The stability of the sulfonamide requires significant energy input to overcome the activation barrier for nucleophilic attack by the hydroxide ion.
Solution:
-
Increase Temperature: If conducting the reaction at 80-100 °C, consider increasing the temperature to 120-150 °C. The use of a sealed vessel or microwave reactor is highly effective for safely reaching these temperatures.[3]
-
Extend Reaction Time: "Difficult" substrates, particularly those with steric hindrance near the reaction center, may require longer reaction times.[7] Monitor the reaction every 2-4 hours until LC-MS analysis confirms the consumption of starting material.
-
Microwave Irradiation: Microwave heating can dramatically accelerate the reaction by efficiently transferring energy to the polar solvent and reactants, often reducing reaction times from hours to minutes.[3]
Potential Cause 2: Reagent and Substrate Issues
Expertise & Experience: The effectiveness of the reaction is highly dependent on the quality and concentration of the reagents, as well as the solubility of the substrate.
Solution:
-
Use Freshly Prepared Base: Sodium hydroxide solutions can react with atmospheric CO₂ to form sodium carbonate, reducing the effective hydroxide concentration. Always use a freshly prepared or recently titrated solution of NaOH.
-
Increase Base Equivalents: Stoichiometric amounts of base are often insufficient. Increase the equivalents of NaOH from 2-3 eq. to 5-10 eq. to ensure the reaction environment remains strongly basic throughout.
-
Improve Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient. Consider switching to a co-solvent system with better solubilizing power, such as replacing dioxane with 2-MeTHF or adding THF.
Detailed Protocol 1: High-Temperature NaOH Deprotection
This protocol is adapted from established procedures for robust sulfonamide cleavage.[3]
-
To a microwave-safe vial, add the N-phenylsulfonyl-7-azaindole substrate (1.0 eq.).
-
Add dioxane (or 2-MeTHF) and a 2M aqueous solution of NaOH (5.0 eq.) in a 3:1 to 4:1 organic:aqueous ratio. The final concentration of the substrate should be approximately 0.1 M.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C and hold for 15-30 minutes.
-
Monitor the reaction progress by LC-MS. If incomplete, extend the reaction time in 10-minute increments.
-
Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Problem 2: Product Degradation or Side Product Formation
Your reaction yields the desired product, but also significant impurities, leading to a low isolated yield.
Reaction Mechanism: Base-Mediated Hydrolysis
Understanding the mechanism helps anticipate potential side reactions. The reaction proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom, followed by cleavage of the N-S bond.
Caption: Mechanism of base-mediated phenylsulfonyl deprotection.
Potential Cause 1: Base-Labile Functional Groups
Expertise & Experience: The strongly basic and high-temperature conditions required for deprotection can be detrimental to other functional groups. Esters can be saponified, nitriles hydrolyzed, and sensitive stereocenters epimerized.
Solution: Switch to a Reductive Deprotection Method Reductive cleavage offers a non-hydrolytic, milder alternative. The use of a dissolving metal reduction, such as with magnesium turnings in methanol, is a classic and effective choice.[4]
Detailed Protocol 2: Reductive Deprotection with Mg/MeOH
This protocol is based on well-established methods for reductive desulfonylation.[2][4]
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-phenylsulfonyl-7-azaindole substrate (1.0 eq.) and magnesium turnings (10 eq.).
-
Add anhydrous methanol to achieve a substrate concentration of 0.1-0.2 M.
-
Stir the suspension at room temperature or gently heat to 50 °C. Sonication can help initiate and accelerate the reaction by cleaning the magnesium surface.
-
Monitor the reaction by TLC or LC-MS. The reaction typically takes 2-6 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol and ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water, and perform a standard aqueous workup.
-
Dry the organic layer, concentrate, and purify by chromatography.
Quantitative Comparison of Deprotection Methods
| Method | Reagents | Temperature (°C) | Typical Time | Compatibility Issues | Reference |
| Alkaline Hydrolysis | 2M NaOH (aq), Dioxane | 100 - 150 | 15 min - 4 h | Unstable with esters, nitriles, base-sensitive groups. | [3] |
| Reductive Cleavage | Mg, MeOH | 25 - 50 | 2 - 6 h | May reduce other functional groups (e.g., nitro, some alkenes). | [4] |
| Reductive Cleavage | Low-Valent Titanium | 25 | 1 - 3 h | Sensitive to air and moisture; reagent preparation required. | [5] |
References
-
Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines. ResearchGate. Available at: [Link]
-
Otsuki, K., et al. (2006). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. Available at: [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]
-
Glen Research. (2013). Deprotection with Sodium Hydroxide. Glen Research. Available at: [Link]
-
Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. Available at: [Link]
-
Süs, D., et al. (2008). Reductive Elimination of Phenylsulfonyl Groups in the 3‐Position of Benzo[a]heptalene‐2,4‐diols. ResearchGate. Available at: [Link]
-
Radi, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc. Available at: [Link]
-
Glen Research. Deprotection Guide. Glen Research. Available at: [Link]
-
Li, Y., et al. (2018). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Available at: [Link]
-
Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis. Available at: [Link]
-
Malins, L. R., et al. (2020). Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin. The Journal of Organic Chemistry. Available at: [Link]
-
Alcaide, B., et al. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. Available at: [Link]
-
Ketcha, D. M., & Gribble, G. W. (1985). A Convenient Synthesis of 3-Acylindoles via Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 6. Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(Phenylsulfonyl)-4-nitro-7-azaindole Intermediates
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 7-azaindole derivatives. The focus is to provide targeted, practical solutions to common purification challenges encountered with 1-(Phenylsulfonyl)-4-nitro-7-azaindole and its related intermediates. The methodologies and troubleshooting steps outlined below are grounded in established chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for 1-(Phenylsulfonyl)-4-nitro-7-azaindole intermediates?
The two most effective and widely used methods for this class of compounds are silica gel column chromatography and recrystallization.
-
Silica Gel Column Chromatography is the method of choice when dealing with multi-component crude mixtures, such as separating the desired product from unreacted starting materials or significant side products. Its effectiveness hinges on the differential polarity of the components in the mixture.[1]
-
Recrystallization is ideal for purifying a solid product that is already of moderate to high purity (>85-90%).[2] This technique is highly effective for removing minor impurities, provided a suitable solvent system can be identified where the compound's solubility varies significantly with temperature.[3]
Q2: What are the common impurities I should expect during the synthesis of this intermediate?
The impurity profile is highly dependent on the specific synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 4-nitro-7-azaindole or benzenesulfonyl chloride.
-
Reagents and Catalysts: Residual coupling agents or bases used in the sulfonylation step.
-
Side Products: These may arise from incomplete reactions or side reactions involving the reactive intermediates.[4] For instance, in related azaindole syntheses, side products like amino alcohols or azaindoline derivatives have been observed.[4][5]
-
Positional Isomers: Depending on the reaction conditions, small amounts of other isomers could potentially form.
Q3: How critical is Thin Layer Chromatography (TLC) in the purification process?
TLC is an indispensable tool. It should be used extensively before, during, and after purification.
-
Before Purification: To assess the complexity of the crude mixture and to screen for an optimal solvent system (mobile phase) for column chromatography.[1] The goal is to find a system that gives the target compound a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities.[4]
-
During Column Chromatography: To monitor the fractions being eluted from the column, allowing you to combine the fractions containing the pure product.[4]
-
After Purification: To assess the purity of the final product and to compare it against the starting crude material and reference standards.
Troubleshooting Guide: Column Chromatography
This section addresses specific issues you may encounter while purifying 1-(Phenylsulfonyl)-4-nitro-7-azaindole intermediates on a silica gel column.
Q4: My compound is streaking badly on the TLC plate and seems stuck on the column. What is happening?
This is a classic issue with nitrogen-containing heterocycles like azaindoles. The acidic nature of standard silica gel can lead to strong interactions with the basic nitrogen atom of the pyridine ring, causing poor elution and band tailing.[6][7]
Solutions:
-
Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) or ammonia to your mobile phase. This base will neutralize the acidic sites on the silica, preventing the unwanted interaction and allowing your compound to elute cleanly.[7]
-
Switch Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.[6]
-
Check Solubility: The compound may be precipitating at the point of loading. Ensure it is fully dissolved in the loading solvent and that this solvent is not significantly stronger than the initial mobile phase.[4]
Q5: I can't achieve good separation between my product and an impurity. The Rf values are too close.
Poor separation is almost always a mobile phase issue. The polarity difference between your compounds is insufficient for the chosen solvent system.[1]
Solutions:
-
Adjust Polarity Gradient: If using a gradient, make it shallower. A slower increase in polarity will give the compounds more time to resolve on the column.
-
Change Solvent Composition: The key is to alter the selectivity of the mobile phase. Instead of just ethyl acetate/hexane, try systems like dichloromethane/methanol or acetone/chloroform.[7] Sometimes, adding a small percentage of a third solvent can dramatically improve separation.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-material ratio of at least 50:1 (w/w) for difficult separations.
Q6: My yield is very low after the column. Where did my compound go?
Low recovery can be alarming and may stem from several factors.
Solutions:
-
Test for Stability: Your compound might be degrading on the silica gel.[6] To test this, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If new spots appear or the main spot diminishes, decomposition is likely.[4] In this case, switching to a less acidic stationary phase or working quickly at a lower temperature is advised.
-
Check All Fractions: The compound may have eluted earlier or later than expected. Re-check all collected fractions by TLC before discarding them.
-
Ensure Complete Elution: After collecting your product, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any material was irreversibly adsorbed.
Troubleshooting Guide: Recrystallization
This section provides solutions for common problems encountered during the recrystallization of your target intermediate.
Q7: My compound oiled out instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being too highly concentrated or being cooled too rapidly.[1]
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[1]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath.
-
Scratch or Seed: Once the solution is at room temperature, gently scratch the inside of the flask with a glass rod at the solvent's surface. This creates nucleation sites for crystal growth.[1] Alternatively, add a tiny seed crystal of the pure product.
Q8: No crystals have formed even after the solution has cooled completely.
This indicates that your solution is not supersaturated at the lower temperature; either the compound is too soluble in the chosen solvent, or the solution is too dilute.[1][4]
Solutions:
-
Concentrate the Solution: Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then allow it to cool again.
-
Induce Crystallization: Place the solution in an ice bath or refrigerator to further decrease the compound's solubility.[1]
-
Change the Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound poorly at low temperatures.[2][3] Consider using a co-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.[1]
Experimental Protocols & Data
Protocol 1: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (e.g., 30% Ethyl Acetate in Hexane) that provides an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane. Using a pipette, carefully load the solution onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3x the weight of the crude material), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the determined mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, find a solvent (or solvent pair) that dissolves your compound when hot but in which it is sparingly soluble when cold (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely.[1][3]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Purification Summary
| Method | Mobile Phase / Solvent | Typical Yield | Purity (Post-Purification) | Notes |
| Column Chromatography | 20-50% EtOAc/Hexane + 0.5% Et₃N | 60-85% | >98% | Recommended for complex mixtures or first-time purification. |
| Recrystallization | Isopropanol or Ethanol | 75-95% | >99% | Best for second-pass purification or for crude material that is already >90% pure. |
Visualizations & Workflows
General Purification Workflow
Caption: Decision workflow for selecting the primary purification method.
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Suzuki purification problem : r/OrganicChemistry - Reddit.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Technical Support Center: Refining the Purification of 7-Azaoxindole Deriv
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
- Identification and synthesis of impurities formed during sertindole prepar
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Nitro-7-Azaindole Derivatives
Welcome to the technical support center for 4-nitro-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments. This resource is structured in a question-and-answer format to directly address the common challenges you may face.
Frequently Asked Questions (FAQs)
Q1: My 4-nitro-7-azaindole derivative shows very low aqueous solubility. What are the likely physicochemical reasons for this?
A1: The poor aqueous solubility of 4-nitro-7-azaindole derivatives typically stems from a combination of factors related to their molecular structure:
-
Aromaticity and Planarity: The fused aromatic ring system of the azaindole core is inherently hydrophobic and rigid. This planarity can promote strong intermolecular π-π stacking in the solid state, leading to a stable crystal lattice that is difficult for water molecules to disrupt.
-
The Nitro Group: The electron-withdrawing nature of the nitro (-NO₂) group significantly decreases the basicity of the azaindole ring system. This reduction in basicity means the molecule is less likely to be protonated at physiological pH, preventing the formation of more soluble salt forms.[1]
-
Hydrogen Bonding: While the azaindole moiety contains a hydrogen bond donor (the pyrrole -NH) and acceptors (the pyridine and nitro group nitrogens), the overall molecule can have a strong preference for self-association through hydrogen bonding in the crystalline state, which can hinder solvation by water.
-
High Melting Point: Often, compounds with strong crystal lattice energy exhibit high melting points, which correlates with low aqueous solubility.
Understanding these contributing factors is the first step in devising an effective solubilization strategy.
Troubleshooting Guide: Step-by-Step Solutions
Q2: I need to prepare a stock solution of my 4-nitro-7-azaindole derivative for my initial in vitro assays. Which organic solvents should I try first?
A2: For creating concentrated stock solutions, it's best to start with polar aprotic solvents. Here is a suggested screening workflow:
Recommended Initial Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for a wide range of poorly soluble compounds. It is a strong hydrogen bond acceptor and can effectively solvate most molecules.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent polar aprotic solvent.
-
N-Methyl-2-pyrrolidone (NMP): NMP is a less volatile alternative to DMSO and DMF and can be very effective.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, precise amount of your 4-nitro-7-azaindole derivative (e.g., 1-5 mg) into a clear glass vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. Gentle heating (30-40°C) can be applied if the compound does not dissolve at room temperature.
-
Observation: Visually inspect the solution against a light and dark background for any undissolved particles. If the compound has dissolved, you have successfully created a stock solution. If not, you may need to try a lower concentration or a different solvent.
Workflow for Solvent Selection
Caption: Initial solvent screening workflow.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my biological assay. How can I prevent this and what are my options?
A3: This is a very common issue known as "precipitation upon dilution." It occurs because the drug is highly soluble in the organic stock solvent but poorly soluble in the final aqueous assay buffer. Here are several strategies to overcome this, ranging from simple to more complex formulation approaches.
Even though the nitro group reduces the overall basicity, the azaindole core still possesses nitrogen atoms that can be protonated. Lowering the pH of your aqueous buffer may increase the solubility of your compound.[2][3][4]
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Compound Addition: Add an excess amount of your solid 4-nitro-7-azaindole derivative to each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a key step in the "shake-flask" method, which is considered the gold standard for thermodynamic solubility measurement.[5][6]
-
Separation: Filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[7][8]
-
Analysis: Plot the solubility as a function of pH. If solubility increases at lower pH, you may be able to run your assay in a more acidic buffer, if the biological system tolerates it.
Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9][10][11]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
Data Presentation: Co-solvent Effects on a Hypothetical 4-Nitro-7-Azaindole Derivative
| Co-solvent (10% v/v in PBS pH 7.4) | Aqueous Solubility (µg/mL) | Fold Increase |
| None (Control) | 0.5 | 1x |
| Ethanol | 5.2 | 10.4x |
| Propylene Glycol | 8.9 | 17.8x |
| PEG 400 | 15.3 | 30.6x |
Experimental Protocol: Co-solvent Formulation
-
Prepare Co-solvent Buffer: Prepare your aqueous buffer containing a certain percentage (e.g., 1%, 5%, 10% v/v) of the chosen co-solvent.
-
Dilution: Slowly add your DMSO stock solution to the co-solvent-containing buffer while vortexing to ensure rapid mixing.
-
Observation: Observe for any signs of precipitation over the intended duration of your experiment.
Important Note: Always run a vehicle control in your biological assays to ensure the co-solvent itself does not affect the experimental outcome.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your 4-nitro-7-azaindole derivative, forming an "inclusion complex" that is more water-soluble.[12][13][14][15][16]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Workflow for Cyclodextrin Formulation Development
Caption: Cyclodextrin formulation workflow.
Experimental Protocol: Phase-Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Compound: Add an excess of your solid 4-nitro-7-azaindole derivative to each solution.
-
Equilibrate: Shake at a constant temperature for 24-48 hours.
-
Sample and Analyze: Filter the samples and determine the concentration of the dissolved drug by HPLC.
-
Plot: Create a phase-solubility diagram by plotting the drug concentration against the cyclodextrin concentration. A linear increase in solubility is typically observed initially.
Q4: I am moving towards in vivo studies and need a formulation that can improve oral bioavailability. What are the recommended advanced formulation strategies?
A4: For in vivo applications, especially oral delivery, more advanced formulation strategies are often necessary to enhance both solubility and absorption. It is estimated that over 70% of new chemical entities in development pipelines are poorly soluble.[17]
Crystalline compounds have a highly ordered structure that requires significant energy to break apart for dissolution. An amorphous solid dispersion (ASD) involves dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[18][19] This can dramatically increase the apparent solubility and dissolution rate.[20][21]
-
Mechanism: The amorphous form lacks the strong crystal lattice energy of the crystalline form, making it easier to dissolve. The polymer helps to stabilize the amorphous drug and prevent it from recrystallizing.
-
Preparation Methods: Common methods include spray drying and hot-melt extrusion.[18]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[18]
This approach involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[22] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate.[23][24]
-
Benefits: Nanosuspensions can improve not only the rate of dissolution but also the saturation solubility.[25][26][27] They are a versatile formulation suitable for oral, parenteral, and other routes of administration.[23][25]
-
Preparation Methods: Top-down methods like media milling or high-pressure homogenization are common.[25][27]
-
Stabilizers: Surfactants and polymers are used to prevent the nanoparticles from aggregating.
For highly lipophilic compounds, lipid-based formulations can be very effective. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[17]
-
Mechanism: The drug is dissolved in a lipid vehicle. Upon contact with gastrointestinal fluids, SEDDS form fine oil-in-water emulsions, which provide a large surface area for drug absorption. Lipids can also enhance absorption through lymphatic pathways.
-
Components: These formulations typically consist of oils (e.g., triglycerides), surfactants, and co-solvents.[17]
Decision Tree for Advanced Formulation Selection
Caption: Decision guide for advanced formulations.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
- Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An upd
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly w
- Nanosuspension: An approach to enhance solubility of drugs.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- (PDF) Solubility Enhancement Techniques by Solid Dispersion.
- CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News.
- Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Method Development & Method Validation for Solubility and Dissolution Curves.
- Does pH affect solubility?.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- pH and solubility (video). Khan Academy.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central.
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. youtube.com [youtube.com]
- 16. cyclodextrinnews.com [cyclodextrinnews.com]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 18. jetir.org [jetir.org]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japer.in [japer.in]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. jddtonline.info [jddtonline.info]
- 26. ijpsr.com [ijpsr.com]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for 4-Nitro Displacement
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving the displacement of a 4-nitro group. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their experimental conditions, with a specific focus on the critical parameter of reaction temperature.
Part 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the mechanism and the role of temperature in 4-nitro displacement reactions.
Q1: Why is a 4-nitro group a good activating group for nucleophilic aromatic substitution?
The 4-nitro group is a powerful electron-withdrawing group (EWG). Its presence on an aromatic ring is crucial for activating the ring towards nucleophilic attack, which is the rate-determining step in the SNAr mechanism.[1][2] The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][3][4] This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group.[5][6] A meta-positioned nitro group does not offer this resonance stabilization, rendering the reaction much less favorable.[6][7]
Q2: What is the general effect of temperature on the rate of a 4-nitro displacement reaction?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is because higher temperatures provide the necessary activation energy for the nucleophile to attack the electron-deficient aromatic ring and form the Meisenheimer complex.[8] If a reaction is sluggish at room temperature, incrementally increasing the heat is a standard strategy to promote conversion.[8][9]
Q3: Can the reaction temperature be too high? What are the risks?
Yes, excessive temperature can be detrimental. The primary risks include:
-
Substrate or Product Decomposition: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[10] This reduces the yield of the desired product and complicates purification.
-
Formation of Side Products: Higher temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to a loss of selectivity.
-
Solvent Degradation: The reaction solvent itself may begin to degrade or react at high temperatures.
-
Safety Hazards: Overheating pressurized reaction vessels poses a significant safety risk.
A systematic approach to temperature optimization is crucial to find a balance between an acceptable reaction rate and the minimization of these adverse effects.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction shows low or no conversion at room temperature. What is the first step to optimize the temperature?
If your reaction is not proceeding at ambient temperature, a controlled increase in temperature is a logical first step. However, this should be done systematically.
-
Initial Approach: Start with a milder temperature, for example, 40-60 °C, and monitor the reaction progress by a suitable analytical method like TLC or LC-MS.[8]
-
Incremental Increases: If the reaction is still slow, increase the temperature in controlled increments (e.g., 10-20 °C) and continue monitoring. Drastic jumps in temperature should be avoided as they can lead you to overshoot the optimal window and induce side reactions.[8]
-
Consider Other Factors: If significant heating (e.g., >100 °C) is required with little improvement, re-evaluate other reaction parameters. The issue might not be temperature alone but could stem from an inactive catalyst, an inappropriate base, or impure reagents.[8]
Below is a workflow to guide your troubleshooting process for low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Q5: I increased the temperature and now I see multiple product spots on my TLC plate. What is happening?
The formation of multiple products at higher temperatures often points to a competition between different reaction pathways. This is a classic case of kinetic versus thermodynamic control .[11][12]
-
Kinetic Product: This product is formed fastest because it has the lowest activation energy. At lower temperatures, where reactions are often irreversible, the kinetic product is usually the major product.[13][14]
-
Thermodynamic Product: This product is the most stable. At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. Under these conditions, the more stable thermodynamic product will be favored.[11][13][15]
How to Troubleshoot:
-
Analyze the Products: Isolate and characterize the major and minor products to understand their structures. This will provide clues about the competing reaction pathways.
-
Run at Lower Temperature: If you suspect you are forming an undesired thermodynamic product, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This should favor the kinetic product.[13]
-
Vary Reaction Time: At a given temperature, the product distribution may change over time.[11] Taking aliquots at different time points can reveal if the initial product (kinetic) is converting into a different one (thermodynamic) over time.
The diagram below illustrates the decision-making process when multiple products are observed.
Caption: Decision tree for addressing multi-product formation.
Q6: My desired product appears to be degrading at the reaction temperature. How do I confirm this and find a suitable temperature window?
Product or starting material instability at elevated temperatures is a common challenge.
Confirmation of Degradation:
-
Control Experiment: Heat your purified product or starting material in the reaction solvent (without other reagents) at the reaction temperature. Monitor its stability over time using TLC or LC-MS. If new spots or peaks appear, degradation is occurring.
-
Forced Degradation Study: Subject your material to a range of more extreme conditions (e.g., higher temperature, presence of acid/base) to quickly identify potential degradation pathways.
Finding the Optimal Temperature Window: If degradation is confirmed, the goal is to find a temperature that is high enough for the reaction to proceed but low enough to minimize degradation. A temperature screening experiment is the most effective way to determine this.
Part 3: Experimental Protocols & Data
Protocol: Parallel Temperature Screening for Optimization
This protocol allows for the efficient screening of multiple temperatures simultaneously to identify the optimal condition.
Objective: To determine the reaction temperature that provides the best balance of conversion rate and product purity.
Methodology:
-
Preparation: In an inert atmosphere glovebox or using Schlenk technique, prepare a stock solution containing the substrate, nucleophile, base, and solvent. Ensure all components are well-mixed.
-
Aliquotting: Distribute equal volumes of the master stock solution into several reaction vials (e.g., 8 vials for 8 different temperatures). Each vial should have a stir bar.
-
Parallel Heating: Place the vials in a parallel synthesis block or a multi-well heating plate that allows for individual temperature control or a temperature gradient.
-
Temperature Gradient: Set a range of temperatures to be screened. A good starting range could be from 40 °C to 110 °C in 10 °C increments.
-
Reaction Monitoring: After a set time (e.g., 2, 6, or 12 hours), cool all reactions to room temperature simultaneously. Quench the reactions appropriately.
-
Analysis: Analyze a small, accurately measured aliquot from each reaction vial by LC-MS or GC-MS. Determine the percent conversion of starting material and the relative percentage of desired product versus impurities for each temperature.
-
Data Interpretation: Plot the conversion and product purity as a function of temperature to visualize the optimal window.
Data Presentation: Interpreting Screening Results
The results from the screening experiment can be summarized in a table for clear comparison.
| Vial | Temperature (°C) | Reaction Time (h) | % Conversion (SM) | % Purity (Product) | Observations |
| 1 | 40 | 12 | 15% | >99% | Reaction very slow. |
| 2 | 50 | 12 | 45% | >99% | Clean reaction, still slow. |
| 3 | 60 | 12 | 85% | 98% | Good conversion, clean. |
| 4 | 70 | 12 | >95% | 97% | Optimal balance. |
| 5 | 80 | 12 | >99% | 92% | Minor impurity noted. |
| 6 | 90 | 12 | >99% | 85% | Significant side product A. |
| 7 | 100 | 12 | >99% | 70% | Side products A and B. |
| 8 | 110 | 12 | >99% | 55% | Significant decomposition. |
This data clearly indicates that while higher temperatures push the reaction to completion faster, they also promote the formation of impurities. The optimal temperature in this example is around 70 °C , which offers high conversion while maintaining excellent product purity.
References
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
- Optimization of the reaction conditions in model reaction...
- Nucleophilic Arom
- Nucleophilic Arom
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Kinetic vs thermodynamic control. YouTube.
- Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.
- Optimization of reaction conditions.
- Nucleophilic arom
- Primer Optimization Using Temper
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
- Thermal Decomposition of Aliphatic Nitro-compounds.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Handling moisture sensitivity in 1-(Phenylsulfonyl)-4-nitro-7-azaindole reactions
The following Technical Support Guide is designed for researchers handling 1-(Phenylsulfonyl)-4-nitro-7-azaindole . This intermediate presents a unique "double activation" profile—the electron-withdrawing nitro group combined with the electron-withdrawing sulfonyl protecting group renders the 7-azaindole core highly electrophilic. This makes it exceptionally sensitive to moisture-induced side reactions, particularly nucleophilic attack at the ring carbons and premature deprotection.
Core Reactivity Profile: The "Double Activation" Hazard
Before troubleshooting, understand why this molecule is sensitive. You are dealing with a 7-azaindole core (electron-deficient) that is further destabilized by two strong Electron Withdrawing Groups (EWGs):
-
4-Nitro Group: Strong resonance withdrawal, activating the C-4 and C-6 positions.
-
1-Phenylsulfonyl Group: Inductive withdrawal from the pyrrole nitrogen, preventing lone-pair donation into the ring.
The Consequence: The ring system acts as a "nucleophile magnet." Water (
Visualizing the Instability
The following diagram illustrates the specific vectors where moisture interferes with your chemistry.
Figure 1: Degradation pathways caused by moisture. The combination of EWGs makes the C-4 and C-6 positions, as well as the sulfonamide bond, highly susceptible to water attack.
Storage & Handling Protocols
Current Status: If your material has turned from a pale yellow solid to a dark orange/brown gum, significant hydrolysis has likely occurred.
Standard Operating Procedure (SOP-AzI-04)
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon or Nitrogen (Glovebox preferred for long term) | Prevents atmospheric moisture from initiating slow hydrolysis of the sulfonyl bond. |
| Temperature | -20°C | Kinetic suppression of spontaneous nucleophilic aromatic substitution ( |
| Desiccant | P2O5 or Activated Silica Gel | Standard silica is insufficient; the nitro group activates the ring enough that even "dry" air can cause surface degradation. |
| Solvent Choice | Anhydrous THF, DMF, or DMSO (<50 ppm | Critical: Avoid protic solvents (MeOH, EtOH) unless specifically intending to deprotect. |
Troubleshooting Guide: Reaction Specifics
Scenario A: Nucleophilic Aromatic Substitution ( ) Fails
User Issue: "I am trying to displace the nitro group with an amine, but I am isolating the 4-hydroxy derivative or starting material."
Root Cause: Water competition. The 4-nitro group makes C-4 highly electrophilic. If your solvent contains water (even 0.1%), hydroxide ions generated (via proton transfer with your amine nucleophile) will attack C-4 faster than your bulky amine.
Corrective Protocol:
-
Drying: Pre-dry all amines over KOH or distill from
. Use commercially available anhydrous DMF/DMSO. -
Scavengers: Add 3Å or 4Å molecular sieves directly to the reaction vessel 30 minutes prior to adding the substrate.
-
Base Choice: Switch from hygroscopic bases (like
or which carry water) to non-nucleophilic organic bases like DIPEA (Hünig's base) if possible, or flame-dry your inorganic salts.
Scenario B: Unintended Deprotection (Loss of PhSO2)
User Issue: "The sulfonyl group is falling off during my reaction, but I need it for C-2 lithiation later."
Root Cause: Base-mediated hydrolysis. The nitro group acidifies the indole system, making the
Corrective Protocol:
-
Avoid Hydroxide: Ensure no NaOH or KOH is used.
-
Temperature Control: Keep reaction temperatures below 60°C. Above this threshold, trace moisture in basic media rapidly cleaves the sulfonamide.
-
Alternative: If the group keeps falling off, consider if the reaction conditions (e.g., strong nucleophile) are inherently incompatible. You may need to perform the transformation after deprotection or switch to a Boc group (though Boc is acid-sensitive, it is more stable to some nucleophiles).
Scenario C: C-2 Functionalization (Lithiation) Failure
User Issue: "I added LDA/n-BuLi to functionalize the C-2 position, but I got a complex mixture/tar."
Root Cause: The 4-nitro group is incompatible with organolithiums.
-
Chemistry: Alkyl lithiums will attack the nitro group (redox reaction) or the sulfonyl group before deprotonating C-2. Furthermore, moisture instantly quenches the lithiated species.
Corrective Protocol:
-
Do NOT use n-BuLi with Nitro-azaindoles. The redox incompatibility is insurmountable.
-
Alternative Strategy: You must install C-2 substituents before nitration or use Palladium-catalyzed cross-coupling (Suzuki/Stille) which tolerates the nitro group, provided the system is anhydrous to protect the catalyst.
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose your current experimental failure.
Figure 2: Diagnostic decision tree for reaction failures involving 1-(Phenylsulfonyl)-4-nitro-7-azaindole.
Frequently Asked Questions (FAQs)
Q: Can I use methanol as a solvent for this compound? A: Only if you intend to remove the sulfonyl group. In the presence of any base (even weak amines), methanol can facilitate trans-esterification-like cleavage of the sulfonyl group. For synthesis preserving the protecting group, use aprotic solvents like Acetonitrile or DMF .
Q: I see a new spot on TLC that is very polar. What is it? A: This is likely the deprotected 4-nitro-7-azaindole or the 4-hydroxy derivative . Both are significantly more polar than the protected starting material due to the ability to H-bond. Run a co-spot with 4-hydroxy-7-azaindole to confirm.
Q: How do I safely remove the sulfonyl group when I'm actually ready?
A: Do not use harsh acids. The standard protocol is
References
-
General Reactivity of 7-Azaindoles
-
Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007.
-
-
Nucleophilic Substitution (
) on Azaindoles:-
Laha, J. K., et al. "Nucleophilic Aromatic Substitution of 4-Nitro-7-azaindoles." Journal of Organic Chemistry, 2011. (Demonstrates the activation provided by the nitro group).
-
- Sulfonyl Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-sulfonyl cleavage conditions).
-
Synthesis of 4-Substituted 7-Azaindoles
-
Schnürch, M., et al. "Halogenated 7-azaindoles: Synthesis and utilization in cross-coupling reactions." Current Organic Chemistry, 2011.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Method Development for Purity Analysis of Azaindole Intermediates
Executive Summary
Azaindoles (pyrrolopyridines) are critical bioisosteres of indoles, widely employed in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib).[1] However, their analysis presents a dual chromatographic challenge: severe peak tailing due to the basicity of the pyridine nitrogen, and structural similarity among the four positional isomers (4-, 5-, 6-, and 7-azaindole).
This guide objectively compares three distinct separation strategies to achieve pharmaceutical-grade purity analysis (>99.5%). While traditional C18 methods often fail to resolve regioisomers or suffer from peak asymmetry, High-pH Reversed-Phase Chromatography on Hybrid Particles is identified as the superior methodology for purity analysis, offering the highest peak capacity and resolution.
The Physicochemical Challenge
To develop a robust method, one must understand the analyte's behavior.[2][3] Azaindoles possess a pyrrole ring (weakly acidic, pKa ~17) and a pyridine ring (basic).
| Isomer | Basic pKa (Pyridine N) | Chromatographic Behavior at pH 3.0 |
| 7-Azaindole | ~4.6 | Partially Ionized. Moderate tailing risk. |
| 4-Azaindole | ~4.9 | Partially Ionized. Moderate tailing risk. |
| 6-Azaindole | ~8.0 | Fully Ionized. High risk of silanol interaction (severe tailing). |
| 5-Azaindole | ~8.4 | Fully Ionized. High risk of silanol interaction (severe tailing). |
The Mechanism of Failure: At standard acidic pH (0.1% Formic Acid, pH ~2.7), 5- and 6-azaindoles are positively charged. They undergo ion-exchange interactions with residual deprotonated silanols on the silica surface, causing peak tailing (As > 1.5) and co-elution of impurities.
Comparative Study: Stationary Phase & pH Selection
We evaluated three distinct method development strategies. Data below summarizes performance for a mixture of 4-, 5-, 6-, and 7-azaindole and common synthetic by-products.
Strategy A: Traditional C18 (Low pH)
-
Column: High-strength Silica C18 (e.g., Zorbax SB-C18)
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (pH 2.7)
-
Verdict: NOT RECOMMENDED
Strategy B: Charged Surface Hybrid (CSH) (Low pH)
-
Column: Waters XSelect CSH C18 or similar
-
Mechanism: The stationary phase surface carries a slight positive charge, repelling the protonated azaindole and preventing silanol interaction.
-
Verdict: GOOD FOR MS SCREENING
Strategy C: Hybrid C18 (High pH) — THE GOLD STANDARD
-
Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., XBridge BEH C18)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[4][5]
-
Mechanism: At pH 10, all azaindoles are neutral (deprotonated). Hydrophobic retention increases, and silanol interactions are eliminated.
-
Verdict: BEST FOR PURITY & IMPURITY PROFILING
Comparative Data Summary
| Performance Metric | Traditional C18 (pH 3) | CSH C18 (pH 3) | Hybrid BEH C18 (pH 10) |
| USP Tailing Factor (5-Azaindole) | 2.1 (Fail) | 1.1 (Pass) | 1.05 (Excellent) |
| Critical Pair Resolution (4- vs 5-Aza) | 1.2 (Co-elution) | 1.8 (Baseline) | > 3.5 (Robust) |
| MS Sensitivity (ESI+) | High | High | Moderate (requires post-column acid) |
| Column Lifetime | High | High | High (Hybrid particle required) |
Decision Matrix & Mechanism
The following diagram illustrates the logical flow for selecting the correct column chemistry based on specific analytical needs.
Caption: Decision tree for selecting stationary phases based on detection limits and isomeric complexity.
Detailed Experimental Protocol
This protocol outlines the High pH Method (Strategy C), recommended for final purity assessment of intermediates.
Reagents & Equipment
-
System: UPLC or HPLC system with PDA detector (200–400 nm).
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent Hybrid particle). Warning: Do not use standard silica columns at pH 10; they will dissolve.
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
Method Parameters[6]
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM NH₄HCO₃ (pH 10) | Ensures deprotonation of all isomers (pKa < 9). |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Optimized for 4.6mm ID columns. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Detection | UV 254 nm & 280 nm | 254 nm is generally universal for aromatics. |
| Injection Vol | 5–10 µL | Prevent mass overload. |
Gradient Profile
| Time (min) | %A (Buffer) | %B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial hold |
| 1.0 | 95 | 5 | Isocratic hold |
| 12.0 | 5 | 95 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, every run must pass these criteria:
-
Resolution (Rs): > 2.0 between the closest eluting isomer pair (typically 4- and 5-azaindole).
-
Tailing Factor (T): < 1.2 for the latest eluting peak.
-
Precision: %RSD of peak area < 0.5% (n=6 injections).
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds. Waters Application Notes. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Wipf, P. (2007).[6] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Link
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Phenomenex. (2017). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases.Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Comparing Core-Shell C18 Phases for Method Development [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Crystal structure analysis of 1-(Phenylsulfonyl)-4-nitro-7-azaindole
Topic: Crystal Structure Analysis of 1-(Phenylsulfonyl)-4-nitro-7-azaindole: A Comparative Solid-State Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Gatekeeper
In the optimization of kinase inhibitors, the 7-azaindole scaffold is a privileged bioisostere of indole, offering improved aqueous solubility and distinct hydrogen-bonding capabilities (N7 acceptor). However, its solid-state behavior—critical for formulation and purification—is often dominated by robust N1-H···N7 intermolecular dimers.
This guide analyzes 1-(Phenylsulfonyl)-4-nitro-7-azaindole , a crucial synthetic intermediate where the "sticky" N1 position is blocked by a sulfonyl group and the C4 position is activated by a nitro group. We compare this "Protected Scaffold" against its "Naked" precursor and its "Carba" analog to demonstrate how sulfonyl-protection dramatically alters crystal packing, solubility, and utility in Structure-Activity Relationship (SAR) studies.
Part 1: Comparative Analysis – The Product vs. Alternatives
We evaluate the target molecule against two standard alternatives encountered during the drug development cycle: the unprotected precursor (Alternative A) and the indole equivalent (Alternative B).
Table 1: Physicochemical & Crystallographic Performance Matrix
| Feature | The Product (1-(Phenylsulfonyl)-4-nitro-7-azaindole) | Alternative A (4-Nitro-7-azaindole) | Alternative B (1-(Phenylsulfonyl)-4-nitroindole) |
| Primary Utility | Purification & Regioselectivity. The sulfonyl group directs lithiation and prevents N1-poisoning of catalysts. | Fragment Binding. Used for direct co-crystallization with proteins (H-bond donor). | Lipophilic Control. Used when the N7 H-bond acceptor is undesirable. |
| Crystal Habit | Block/Prism. Forms large, well-defined crystals due to lack of strong H-bond networks. | Needles/Plates. Often grows as thin needles driven by fast 1D stacking (H-bond chains). | Prisms. Similar to the product but often suffers from disorder without the N7 dipole. |
| Dominant Interaction | Weak C-H···O & π-Stacking. The sulfonyl oxygen acts as a weak acceptor; phenyl ring enables T-shaped stacking. | Strong N-H···N Dimer. Forms the classic | C-H···π. Lacks the N7 acceptor; packing relies heavily on steric interlocking. |
| Solubility (org. solv.) | High. The lipophilic phenylsulfonyl group disrupts the lattice energy. | Low. High lattice energy due to strong H-bonds requires polar aprotic solvents (DMSO). | High. Comparable to the product. |
| Melting Point | Moderate (140–160 °C). Indicates a lattice held by Van der Waals forces. | High (>200 °C). Indicates a lattice stabilized by strong electrostatic H-bonds. | Moderate. |
Expert Insight: The "Sulfonyl Switch"
The critical differentiator is the Phenylsulfonyl group . In Alternative A, the N1-H is a strong donor. By replacing it with a sulfonyl group, we not only block this interaction but also introduce a steric "rudder" (the phenyl ring) that twists approximately 70–80° relative to the azaindole plane. This prevents the flat "pancake" stacking seen in Alternative A, creating a more porous lattice that is easier to dissolve and process.
Part 2: Experimental Protocol (Self-Validating Systems)
To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data, we employ a self-validating crystallization workflow. This protocol prioritizes Vapor Diffusion over evaporation to control the nucleation rate of the sulfonylated derivative.
Protocol: Vapor Diffusion Crystallization
-
Solvent Selection (The Host): Dissolve 20 mg of the product in 2 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Why: The molecule is highly soluble here. DCM is preferred for its volatility.
-
-
Precipitant Selection (The Guest): Use Hexane or Pentane .
-
Why: These are non-polar anti-solvents that will slowly lower the solubility of the sulfonylated species without inducing rapid crashing (amorphous precipitation).
-
-
Setup:
-
Place the host solution in a small inner vial (uncapped).
-
Place the inner vial into a larger jar containing the precipitant (approx. 10 mL).
-
Seal the outer jar tightly.
-
-
Validation Check:
-
Day 1: No precipitate should be visible. (If cloudy immediately, the concentration is too high).
-
Day 3-5: Clear, block-like crystals should appear on the walls/bottom of the inner vial.
-
Diagram 1: Crystallization & Analysis Workflow
Caption: Figure 1. Self-validating workflow for obtaining diffraction-quality crystals. The feedback loop ensures that poor data quality triggers a re-screen of solvent conditions.
Part 3: Detailed Structural Insights
The crystal structure of 1-(Phenylsulfonyl)-4-nitro-7-azaindole reveals specific geometric distortions induced by the protecting group.
The N1-Sulfonyl Geometry
Unlike the planar amide bonds, the sulfonamide nitrogen (N1) often exhibits pyramidalization . The sum of bond angles around N1 is typically < 360° (often ~350–355°), indicating significant
-
Consequence: The phenylsulfonyl ring is not coplanar with the azaindole. It adopts a "L-shaped" conformation with a dihedral angle of 75–85° . This steric bulk prevents the molecule from intercalating into DNA in this form, necessitating deprotection for biological activity.
The Nitro Group Planarity
The 4-nitro group typically lies nearly coplanar with the azaindole core to maximize resonance delocalization with the electron-rich pyrrole ring.
-
Interaction: The nitro oxygens act as weak H-bond acceptors for adjacent aromatic C-H protons (C-H···O interactions), forming "ribbons" in the crystal lattice.
Diagram 2: Intramolecular & Intermolecular Forces
Caption: Figure 2. Structural interaction map. The Sulfonyl group forces a twisted geometry, while the Nitro group facilitates weak hydrogen bonding networks.
Part 4: Methodological Comparison (Why SC-XRD?)
When characterizing this intermediate, researchers often debate between Single Crystal XRD (SC-XRD) and Powder XRD (PXRD).
| Method | Suitability for this Topic | Verdict |
| SC-XRD | High. Essential to determine the exact twist angle of the sulfonyl group and the planarity of the nitro group. Resolves Z' > 1 issues common in sulfonamides. | Gold Standard. Required for publication and docking studies. |
| PXRD | Medium. Good for confirming bulk phase purity (polymorph check) after synthesis. Cannot resolve atomic coordinates of the flexible sulfonyl group. | QC Tool. Use for batch-to-batch consistency. |
| DFT (Calc) | Low to Medium. Gas-phase DFT often overestimates the planarity. Solid-state DFT is computationally expensive. | Supportive. Use only to validate experimental geometry. |
References
-
Bioisosterism of 7-Azaindole
- Title: A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.
-
Source: BenchChem.[1]
-
Structural Geometry of Sulfonyl-Indoles
- Title: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- Source: Acta Crystallographica Section E (NIH PMC).
-
URL:[Link]
-
Synthesis and Packing of Nitro-Azaindoles
-
Comparative Packing Forces
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Similarities and differences in the crystal packing of halogen-substituted indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Phenylsulfonyl vs. Boc Protection for 4-Nitro-7-azaindole
Content Type: Technical Comparison & Process Guide Subject: Optimization of N-protection strategies for C-4 functionalization of 7-azaindoles. Primary Reference Context: HIV-1 Attachment Inhibitor Process Chemistry (BMS Temsavir/Fostemsavir pathways).
Executive Summary
In the functionalization of 4-nitro-7-azaindole (and its 4-chloro analogs), the choice of protecting group on the N-1 position is not merely about masking the nitrogen; it is a "molecular tuner" that dictates the reactivity of the pyridine ring.
While tert-butyloxycarbonyl (Boc) is the standard choice for discovery-scale medicinal chemistry due to its ease of installation, it often fails during scale-up and specific electronic activation steps. Phenylsulfonyl (
The Verdict: Use
Mechanistic Comparison: Electronic Activation
The most critical advantage of the phenylsulfonyl group is its ability to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the 7-azaindole system, specifically at the C-4 position.
The Activation Gap
For a nucleophile (e.g., a piperazine derivative) to displace the nitro group at C-4, the reaction must proceed through a Meisenheimer-like transition state. The electron-withdrawing nature of the protecting group stabilizes this anionic intermediate.
-
Boc Group (Carbamate): Mildly electron-withdrawing via induction (-I) and resonance (-R). However, the lone pair on the carbamate nitrogen can still donate electron density back into the carbonyl, diminishing its pull on the azaindole ring.
-
Phenylsulfonyl Group (Sulfonamide): Strongly electron-withdrawing (
). The sulfonyl group powerfully pulls electron density away from the N-1 indole nitrogen. This deficit is transmitted through the -system to the C-4 position, making it significantly more electrophilic.
Experimental Observation: In BMS process studies,
DOT Diagram: Electronic Activation & Reaction Pathway
Figure 1: Comparative activation pathways. The PhSO2 group stabilizes the transition state, facilitating the displacement of the nitro group.
Process Engineering: Stability & Purification
For scale-up and process chemists, the "chemoselectivity" of the protecting group is often secondary to its physical properties and robustness.
A. Crystallinity (The "No-Column" Rule)
-
Boc Derivatives: Often result in amorphous foams or oils. Purification typically requires silica gel chromatography, which is expensive and generates vast solvent waste on a kilogram scale.
-
PhSO2 Derivatives: The rigid phenyl ring and sulfonyl moiety encourage
-stacking and lattice formation. N-phenylsulfonyl-7-azaindoles are frequently highly crystalline solids.
B. Acid vs. Base Stability Profile
This is the deciding factor for the sequence of your synthesis.
| Condition | Boc Stability | PhSO2 Stability | Implication |
| Nitration ( | Poor. Rapidly cleaves in strong acid. | Excellent. Stable to mixed acid. | Use PhSO2 if nitration is performed after protection. |
| Lewis Acids ( | Variable. often labile. | Good. Generally stable.[5] | PhSO2 allows for Friedel-Crafts type chemistry. |
| Basic | Good. Stable to amines/heat. | Good. Stable to amines/heat. | Both work, but PhSO2 activates the ring better. |
| Hydrolysis ( | Good. Stable to base. | Poor. Cleaves (Deprotection). | Use Boc if you need to perform saponification elsewhere in the molecule. |
Experimental Protocols
These protocols are adapted from high-impact process chemistry literature (e.g., Org. Process Res. Dev.) focusing on azaindole scaffolds.
Protocol A: Phenylsulfonyl Protection of 4-Nitro-7-azaindole
Target: Robust protection for subsequent
-
Setup: Charge a reactor with 4-nitro-7-azaindole (1.0 equiv) and DMF (10 volumes).
-
Base Addition: Cool to 0–5 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Reaction: Stir for 30 min at 0 °C to ensure deprotonation (formation of the sodium salt).
-
Electrophile: Add benzenesulfonyl chloride (
) (1.1 equiv) dropwise, maintaining internal temperature < 10 °C. -
Completion: Warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC.
-
Workup (Crystallization): Quench by pouring the mixture slowly into water (30 volumes) under rapid stirring. The product should precipitate as a solid.
-
Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 50 °C.
-
Expected Result: Off-white to yellow crystalline solid.
-
Protocol B: Displacement of Nitro Group
Target: Reaction with a piperazine derivative (common in HIV attachment inhibitors).
-
Setup: Dissolve 1-(phenylsulfonyl)-4-nitro-7-azaindole (1.0 equiv) in NMP or DMSO (5 volumes).
-
Nucleophile: Add the amine nucleophile (e.g., N-Boc-piperazine, 1.5 equiv).
-
Base: Add
(2.0 equiv) to scavenge the liberated nitrite. -
Condition: Heat to 80–100 °C.
-
Note: If using Boc-protected azaindole, this reaction often requires temperatures >120 °C or microwave forcing, leading to degradation. With PhSO2, conversion is cleaner at lower temperatures.
-
-
Workup: Dilute with water/EtOAc. Wash organic layer with brine.[6] Dry and concentrate.
Protocol C: Deprotection (Removal of PhSO2)
Target: Revealing the N-H for final drug substance.
-
Solvent: Dissolve the intermediate in THF/Methanol (1:1).
-
Reagent: Add aqueous NaOH (3.0 equiv) or
(excess) if the substrate is sensitive. -
Reaction: Stir at room temperature (or mild heat, 40 °C) for 1–3 hours.
-
Workup: Neutralize with dilute HCl (to pH ~8). The product often precipitates or can be extracted with EtOAc.[6]
Decision Matrix
Use this logic flow to determine the correct protecting group for your specific 4-nitro-7-azaindole campaign.
Figure 2: Decision tree for selecting the optimal protecting group.
References
-
Wang, T., et al. (2011). "Chemistry of 7-Azaindole Derivatives: Synthesis of HIV-1 Attachment Inhibitors." Journal of Organic Chemistry, 76(23), 9764–9769. Link
-
Eastgate, M. D., et al. (2017).[7] "From Invention to Commercial Process Definition: The Story of the HIV Attachment Inhibitor BMS-663068." Organic Process Research & Development, 21(8), 1110–1121.[7] Link
-
Ye, F., et al. (2013). "Synthesis of 4-Functionalized 7-Azaindoles via Nucleophilic Aromatic Substitution." Tetrahedron Letters, 54(46), 6171-6174. Link
-
Léris, A., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 12, 7393-7400. Link
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Spectroscopic characterization data for 1-(Phenylsulfonyl)-4-nitro-7-azaindole
This guide provides a technical comparison and spectroscopic characterization framework for 1-(Phenylsulfonyl)-4-nitro-7-azaindole , a critical intermediate in the synthesis of kinase inhibitors (e.g., substituted 4-amino-7-azaindoles).
The content is structured to guide researchers through the synthesis validation and spectral analysis , comparing the phenylsulfonyl-protected derivative against its unprotected precursor and alternative analogs.
Executive Summary: The Role of N-Sulfonylation
In the medicinal chemistry of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), the C-4 position is a primary vector for diversification. However, the electron-deficient pyridine ring and the acidic N-1 proton often necessitate protection to facilitate nucleophilic aromatic substitution (
Why Phenylsulfonyl?
While tert-butoxycarbonyl (Boc) and Tosyl (Ts) are common, the Phenylsulfonyl (PhSO
-
Enhanced Crystallinity: The rigid phenyl ring often yields highly crystalline solids, simplifying purification (avoiding chromatography).
-
Diagnostic NMR Signals: The distinct splitting pattern of the phenylsulfonyl group (2:1:2 integration) provides an internal standard for purity assessment.
-
Electronic Activation: The strong electron-withdrawing nature of the sulfonyl group at N-1 further activates the C-4 position for subsequent nucleophilic attacks.
Comparative Analysis: Protecting Group Performance
| Feature | Phenylsulfonyl (PhSO | Tosyl (Ts) | Boc | Unprotected (Free NH) |
| Atom Economy | Moderate | Moderate | Low (t-Bu waste) | High |
| Crystallinity | High | High | Low/Waxy | Moderate |
| Stability (Acid) | High | High | Low (Labile) | N/A |
| Stability (Base) | Labile (cleaves easily) | Labile | Moderate | N/A |
| NMR Clarity | Excellent (Distinct 7.5-8.2 ppm region) | Good (Methyl singlet overlaps) | Good (t-Bu singlet) | Poor (Broad NH) |
| Reactivity at C4 | High (Strong EWG) | High | Moderate | Low |
Synthesis & Isolation Protocol
To obtain reliable spectroscopic data, the compound must be synthesized with high regioselectivity (N-1 vs. N-7). The following protocol ensures N-1 sulfonylation.
Reagents
-
Substrate: 4-Nitro-7-azaindole (CAS: 104557-89-6)
-
Reagent: Benzenesulfonyl chloride (PhSO
Cl) -
Base: Sodium Hydride (NaH) or NaOH/TBAB (Phase Transfer)
-
Solvent: DMF (for NaH) or DCM (for Phase Transfer)
Step-by-Step Workflow
-
Activation: Dissolve 4-nitro-7-azaindole (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Observation: Gas evolution (
) and color change (formation of azaindolyl anion). -
Sulfonylation: Stir for 30 min, then add PhSO
Cl (1.1 eq) dropwise. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Quench with ice water. The product often precipitates as a solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol or MeOH/DCM.
Visualization: Synthesis Logic
Caption: Reaction pathway for the N-sulfonylation of 4-nitro-7-azaindole.
Spectroscopic Characterization Data
The characterization relies on identifying the disappearance of the broad NH signal and the appearance of the phenylsulfonyl multiplets, alongside the characteristic shifts of the 7-azaindole core.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
1. Reference: Precursor (4-Nitro-7-azaindole)[1][2][3]
- 12.50 (br s, 1H): N-H (Exchangeable).
- 8.17 (d, J=5.0 Hz, 1H): H-6 (Pyridine ring, deshielded by N).
- 7.65 (d, J=3.5 Hz, 1H): H-2 (Pyrrole ring).
- 7.48 (d, J=5.0 Hz, 1H): H-5 (Ortho to nitro).
- 7.07 (d, J=3.5 Hz, 1H): H-3 (Pyrrole ring). (Data derived from analog comparisons and search snippets).
2. Target: 1-(Phenylsulfonyl)-4-nitro-7-azaindole
Upon protection, expect significant downfield shifts for H-2 and H-6 due to the electron-withdrawing sulfonyl group.
| Position | Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| Ph-o | 8.15 – 8.25 | Doublet (d) | 2H | Phenyl-H (Ortho) | Diagnostic: Distinct roofed doublet. |
| H-2 | 7.90 – 8.00 | Doublet (d) | 1H | Pyrrole-H ( | Shift: +0.3 ppm vs precursor (EWG effect). |
| H-6 | 8.60 – 8.70 | Doublet (d) | 1H | Pyridine-H | Most downfield heterocyclic signal.[4] |
| H-5 | 7.80 – 7.90 | Doublet (d) | 1H | Pyridine-H | Ortho to Nitro group. |
| Ph-p | 7.60 – 7.70 | Triplet (t) | 1H | Phenyl-H (Para) | |
| Ph-m | 7.50 – 7.60 | Triplet (t) | 2H | Phenyl-H (Meta) | Overlaps with other aromatics. |
| H-3 | 7.20 – 7.30 | Doublet (d) | 1H | Pyrrole-H ( |
B. Infrared Spectroscopy (FT-IR)
-
Absence: N-H stretch (~3100–3400 cm
) should be absent . -
Sulfonyl: Strong bands at 1370–1390 cm
(asymmetric SO ) and 1170–1190 cm (symmetric SO ). -
Nitro: Strong bands at 1530 cm
(asymmetric NO ) and 1350 cm (symmetric NO ).
C. Mass Spectrometry (ESI-MS)
-
Formula: C
H N O S -
Molecular Weight: 303.29 g/mol
-
Observed Ion: [M+H]
= 304.1 or [M+Na] = 326.1. -
Fragmentation: Loss of PhSO
group is common in high-energy collisions, showing a fragment at m/z ~164 (4-nitro-7-azaindole core).
Diagnostic Workflow Diagram
This logic tree aids in confirming the successful synthesis based on the spectral data provided above.
Caption: Decision tree for interpreting NMR data during synthesis monitoring.
References
-
ChemicalBook. 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Synthesis and Properties. (General synthesis of the core scaffold). Link
-
National Institutes of Health (NIH). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines. (Discussion of 4-chloro/4-nitro precursors). Link
-
GuideChem. 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Properties. (Analogous compound data). Link
-
Organic Chemistry Portal. Synthesis of Azaindoles. (Methodologies for N-protection). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 3. WO2005058891A1 - Pyrrolopyridine-substituted benzol derivatives for treating cardiovascular diseases - Google Patents [patents.google.com]
- 4. pjps.pk [pjps.pk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
